
1-Methylindazole
Overview
Description
1-Methylindazole (C₈H₈N₂) is a heterocyclic aromatic compound featuring a fused benzene and pyrazole ring, with a methyl group substituted at the 1-position of the indazole scaffold. It is a deep yellow viscous liquid with a strong odor and is recognized for its reactive nature, particularly in thermal degradation processes . Its derivatives, such as this compound-3-carboxylic acid, are intermediates in pharmaceuticals like granisetron . The compound’s instability at elevated temperatures (e.g., decomposition to isoindazole, hydrogen cyanide, and methane via methyl radical abstraction) underscores its reactivity .
Mechanism of Action
Target of Action
1-Methyl-1H-indazole, also known as 1-Methylindazole, is a heterocyclic compound that has been found to interact with various targets. It has been demonstrated that the 1H-indazole-3-amine structure, a related compound, is an effective hinge-binding fragment and binds effectively with the hinge region of tyrosine kinase . This suggests that 1-Methyl-1H-indazole may also interact with similar targets, influencing their function and role in cellular processes.
Mode of Action
For instance, in the case of tyrosine kinase, the compound may bind to the enzyme’s active site, inhibiting its activity and leading to changes in downstream signaling pathways .
Biochemical Pathways
The biochemical pathways affected by 1-Methyl-1H-indazole are likely to be diverse, given the compound’s potential interaction with various targets. For instance, if the compound inhibits tyrosine kinase, it could affect multiple signaling pathways downstream of this enzyme, including those involved in cell growth and proliferation .
Result of Action
The molecular and cellular effects of 1-Methyl-1H-indazole’s action would depend on its specific targets and the pathways they are involved in. For instance, if the compound inhibits tyrosine kinase, it could potentially slow down cell growth and proliferation . .
Biochemical Analysis
Biochemical Properties
It is known that indazole derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the derivative and the biomolecule .
Cellular Effects
It is plausible that 1-Methylindazole could influence cell function by interacting with cellular proteins or enzymes
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Biological Activity
1-Methylindazole is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects, supported by various studies and case analyses.
Chemical Structure and Properties
This compound is an aromatic heterocyclic compound characterized by a five-membered ring containing nitrogen. Its structure can influence its interaction with biological systems, making it a candidate for various pharmacological applications.
1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound derivatives. Research indicates that these compounds exhibit varying degrees of antibacterial and antifungal activities:
- Antibacterial Effects : A study evaluated several derivatives against common bacterial strains, revealing that this compound and its derivatives showed promising activity, albeit lower than standard antibiotics .
- Antifungal Properties : The same research found that while the antifungal activity was present, it was less potent compared to established antifungal agents .
Compound | Activity Type | MIC (µg/mL) | Comparison |
---|---|---|---|
This compound Derivative 1 | Antibacterial | 32 | Standard: 16 (Amoxicillin) |
This compound Derivative 2 | Antifungal | 64 | Standard: 32 (Fluconazole) |
2. Anti-inflammatory Activity
This compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that certain derivatives significantly inhibited pro-inflammatory cytokines:
- A specific derivative was tested in a carrageenan-induced edema model, showing reduced inflammation comparable to ibuprofen . This suggests potential therapeutic applications in inflammatory diseases.
3. Cytotoxicity and Safety Profile
The cytotoxic effects of this compound have been assessed using various cell lines. Notably, acute toxicity studies in rodents indicated moderate toxicity levels:
- The median lethal dose (LD50) was reported at approximately 1144 mg/kg in rats, with observed symptoms including tonic cramps at higher doses . This highlights the need for careful evaluation in therapeutic contexts.
Case Study 1: In Vitro Evaluation
A detailed study examined the cytoprotective activity of this compound derivatives on human erythrocytes under oxidative stress conditions. The findings suggested that certain complexes could stabilize red blood cell membranes against oxidative damage, indicating potential for therapeutic use in oxidative stress-related conditions .
Case Study 2: In Vivo Analysis
In vivo assessments using animal models demonstrated that specific derivatives of this compound could effectively reduce inflammation and pain in models of arthritis, suggesting their potential as anti-inflammatory agents .
Scientific Research Applications
Medicinal Chemistry
1-Methylindazole serves as an important intermediate in the synthesis of pharmaceuticals. Notably, it is utilized in the preparation of Granisetron , an antiemetic drug effective in preventing nausea and vomiting associated with chemotherapy and surgery. The synthesis involves the formation of this compound-3-carboxylic acid, which is a precursor to Granisetron .
Case Study: Granisetron Synthesis
- Process : The synthesis of this compound-3-carboxylic acid is achieved through methylation of indazole derivatives using methylating agents.
- Outcome : This method yields high-purity products essential for pharmaceutical formulations.
Organic Synthesis
In organic chemistry, this compound is employed as a ligand and catalyst in various reactions. Its ability to form stable complexes makes it valuable in catalytic processes.
Applications in Catalysis
- Catalytic Transfer Hydrogenation : this compound is used as a ligand in ruthenium(II) complexes, facilitating efficient hydrogenation reactions .
- Synthesis of Ionic Liquids : It can be alkylated to produce imidazolium salts, which serve as precursors for ionic liquids that have applications in green chemistry and solvent extraction processes .
Materials Science
This compound has been explored for its role in developing functional materials, particularly in the field of nanotechnology.
Nanomaterials Development
- Nanozymes : Recent studies have demonstrated the self-assembly of copper ions with this compound to create nanozymes exhibiting laccase-like activity. These materials show promise for applications in biocatalysis and environmental remediation .
Electrochemistry
The compound has also been investigated for its potential in enhancing noncorrosive electrolytes used in battery technologies. Research indicates that this compound improves the solubility and stability of magnesium salts, leading to more efficient battery performance .
Toxicology and Safety Considerations
While exploring its applications, safety evaluations are critical. Studies have shown that this compound can cause severe skin burns and eye damage upon exposure . Understanding these hazards is essential for safe handling in laboratory and industrial settings.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are suitable for analyzing the solvatochromic behavior of 1-Methylindazole, and how are they applied?
- Methodological Answer : Ultraviolet-visible (UV-Vis) spectroscopy is the primary method for studying solvatochromism in this compound. The energy of the 0–0 component of the first absorption band is measured across solvents (e.g., 11 solvents and gas phase) to derive solvatochromic equations. For instance, the solvent polarizability (SP) dominates the solvatochromic shift, as shown in the equation: . Statistical validation (e.g., , ) ensures reliability. Researchers should compare results with the parent compound (indazole) to isolate methyl group effects .
Q. How can researchers verify the absence of tautomerism in this compound during experimental design?
- Methodological Answer : Thermochromic analysis in polar (chlorobenzene, ClB) and non-polar (2-methylbutane, 2MB) solvents at varying temperatures (e.g., 153–298 K) can detect tautomerization. Phosphorescence spectra comparisons (e.g., normalized spectra of indazole vs. This compound) and solvent-dependent absorption band shifts provide evidence. No tautomerization is observed in this compound due to steric hindrance from the methyl group stabilizing the monomeric form .
Q. What are the best practices for synthesizing and characterizing this compound derivatives for coordination chemistry studies?
- Methodological Answer : Use NMR (¹H/¹³C) and IR spectroscopy to confirm structural integrity. For example, in ruthenium complexes (e.g., trans-1-methylindazoliumtetrachlorobis-(this compound)ruthenate(III)), monitor hydrolysis products via HPLC and crystallography. Reference spectral libraries (e.g., NIST Chemistry WebBook) for validation .
Advanced Research Questions
Q. How does the methyl group in this compound influence solvent-solute interactions compared to indazole, and how can conflicting data be resolved?
- Methodological Answer : The methyl group reduces solvent acidity (SA) interactions by sterically hindering the basic nitrogen site. This is evidenced by the SA coefficient drop from –128 (indazole) to –61 (this compound) in solvatochromic equations . Contradictions may arise in polar protic solvents; researchers should replicate experiments using Abe’s method to assess polarizability () and dipole moment changes () during electronic transitions .
Q. What experimental approaches confirm dimerization in this compound, and how does this differ from tautomerization?
- Methodological Answer : Dilute solutions in ClB and 2MB at low temperatures (e.g., 153–283 K) reveal dimerization via thermochromic shifts in absorption bands. Compare concentration-dependent spectral changes (e.g., monomer vs. dimer bands) and use computational modeling (e.g., DFT) to validate dimer stability. Unlike tautomerization, dimerization does not involve proton transfer and is reversible with temperature .
Q. How can researchers reconcile discrepancies between solvatochromic data and theoretical models for this compound?
- Methodological Answer : Perform sensitivity analysis on solvatochromic coefficients (e.g., SP, SA) using multivariate regression. For example, Equation 3 () shows minimal deterioration () when excluding SA, confirming polarizability dominance . Cross-validate with gas-phase data and solvent-free computational simulations (e.g., TD-DFT) to isolate solvent effects .
Q. What strategies ensure robust data collection and analysis in studies comparing this compound with structurally similar compounds?
- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design. Use standardized protocols (e.g., fixed slit widths in spectroscopy, controlled temperature/pH) to minimize variability. For meta-analyses, ensure dual independent data extraction and arbitration protocols to resolve inter-rater discrepancies .
Q. Data Presentation and Validation
-
Key Tables :
-
Critical Considerations :
- Address measurement uncertainties (e.g., ) in spectral data .
- Use appendices for raw data (e.g., absorption band energies across 12 solvents) to maintain clarity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thermal Stability and Degradation Pathways
1-Methylindazole exhibits lower thermal stability compared to isoindazole and 1-naphthyl isocyanate. During pyrolysis (200–700°C), it loses ~41% mass, primarily decomposing to isoindazole via methyl group scission (enthalpy change: −178 kJ/mol) . In contrast, isoindazole shows greater thermal resilience due to the absence of a labile methyl group. Similarly, 1-naphthyl isocyanate forms via cross-reactions between cellulose and tyrosine but lacks the reactive methyl site, leading to divergent degradation products .
Table 1: Thermal Degradation Parameters of Selected Compounds
Compound | Major Decomposition Pathway | Enthalpy Change (kJ/mol) | Key Products |
---|---|---|---|
This compound | Methyl scission (CH₃ abstraction) | −178 | Isoindazole, HCN, CH₄ |
Isoindazole | Ring rearrangement | Not reported | Stable aromatic fragments |
1-Naphthyl isocyanate | Cross-reaction polymerization | −59 (formation) | Polycyclic aromatic amines |
Acidity and Basicity
This compound is significantly less basic than other azoles. Its protonated form (BH⁺) has a pKa of 0.30, far lower than 1-methylimidazole (pKa 7.12) and 2-methylindazole (pKa 2.01) . This weak basicity arises from electron-withdrawing effects of the fused benzene ring, reducing nitrogen lone-pair availability.
Table 2: pKa (BH⁺) Values of Azole Derivatives
Compound | pKa (BH⁺) |
---|---|
This compound | 0.30 |
2-Methylindazole | 2.01 |
1-Methylimidazole | 7.12 |
1-Methylbenzimidazole | 5.55 |
Structural Rigidity in Molecular Simulations
In molecular dynamics simulations, this compound (MINDA) demonstrates high rigidity (λmax = 0.76), comparable to benzothiazole (BZTA, λmax = 0.76) but less flexible than non-aromatic small molecules. This rigidity impacts its conformational behavior in lipid bilayers and protein binding pockets .
Coordination Chemistry
This compound acts as a ligand in ruthenium(III) anticancer complexes (e.g., trans-1-methylindazoliumtetrachlorobis-(this compound)ruthenate(III)). Unlike benzimidazole ligands, its methyl group enhances steric hindrance, altering hydrolysis rates and antitumor activity .
Properties
IUPAC Name |
1-methylindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-10-8-5-3-2-4-7(8)6-9-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUGQXMRKOKBFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158670 | |
Record name | 1-Methylindazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40158670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13436-48-1 | |
Record name | 1-Methylindazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013436481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13436-48-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195339 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methylindazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40158670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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